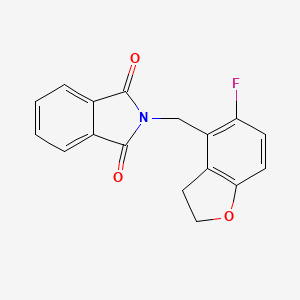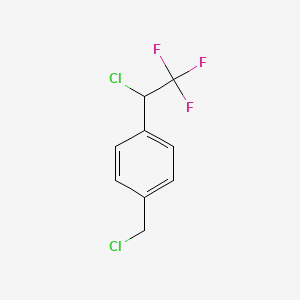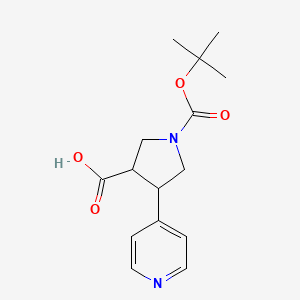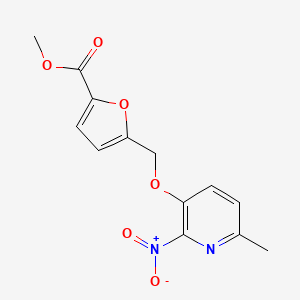![molecular formula C18H19N3O2S B12515187 1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- CAS No. 651335-80-7](/img/structure/B12515187.png)
1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- is a complex organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound, with a phenylsulfonyl group and a pyrrolidinylmethyl substituent, makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of hydrazones with appropriate substituents to form the indazole ring. The phenylsulfonyl group can be introduced through sulfonylation reactions, while the pyrrolidinylmethyl group can be added via alkylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the phenylsulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). .
Applications De Recherche Scientifique
1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity and specificity, while the pyrrolidinylmethyl group may influence the compound’s pharmacokinetic properties. The compound may act by inhibiting enzyme activity, modulating receptor function, or interfering with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Known for its use in synthesizing bioactive molecules.
2H-Indazole derivatives: Widely studied for their diverse biological activities.
3-Nitro-2H-indazole:
The unique combination of the phenylsulfonyl and pyrrolidinylmethyl groups in 1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- distinguishes it from other indazole derivatives, offering specific advantages in terms of biological activity and chemical reactivity.
Propriétés
Numéro CAS |
651335-80-7 |
|---|---|
Formule moléculaire |
C18H19N3O2S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-1-[[(2R)-pyrrolidin-2-yl]methyl]indazole |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,15-8-2-1-3-9-15)18-16-10-4-5-11-17(16)21(20-18)13-14-7-6-12-19-14/h1-5,8-11,14,19H,6-7,12-13H2/t14-/m1/s1 |
Clé InChI |
XRWRRPYNEXEHOB-CQSZACIVSA-N |
SMILES isomérique |
C1C[C@@H](NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CC(NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)


![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)



![tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12515159.png)

![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12515162.png)

![[(2-Nitrophenyl)methylidene]aminourea](/img/structure/B12515169.png)
![Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-](/img/structure/B12515171.png)
